molecular formula C13H19N B3058853 Benzeneethanamine, N-(3-methylbutylidene)- CAS No. 92195-46-5

Benzeneethanamine, N-(3-methylbutylidene)-

Cat. No.: B3058853
CAS No.: 92195-46-5
M. Wt: 189.3 g/mol
InChI Key: SHVSKYACDKKPBR-UHFFFAOYSA-N
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Description

Benzeneethanamine, N-(3-methylbutylidene)- is an organic compound with the molecular formula C13H19N It is a derivative of benzeneethanamine, where the amine group is bonded to a 3-methylbutylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanamine, N-(3-methylbutylidene)- typically involves the condensation reaction between benzeneethanamine and 3-methylbutanal. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

C6H5CH2CH2NH2+CH3CH2CH(CH3)CHOC6H5CH2CH2N=CHCH2CH3CH3+H2O\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}_2 + \text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{CHO} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{N}=\text{CHCH}_2\text{CH}_3\text{CH}_3 + \text{H}_2\text{O} C6​H5​CH2​CH2​NH2​+CH3​CH2​CH(CH3​)CHO→C6​H5​CH2​CH2​N=CHCH2​CH3​CH3​+H2​O

Industrial Production Methods: In an industrial setting, the production of Benzeneethanamine, N-(3-methylbutylidene)- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as zeolites, can enhance the reaction rate and selectivity. The product is typically purified by distillation or recrystallization.

Types of Reactions:

    Oxidation: Benzeneethanamine, N-(3-methylbutylidene)- can undergo oxidation reactions to form corresponding oximes or nitriles. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted benzeneethanamines.

Scientific Research Applications

Benzeneethanamine, N-(3-methylbutylidene)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Benzeneethanamine, N-(3-methylbutylidene)- involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, altering their activity. This interaction can modulate biochemical pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

  • Benzeneethanamine, N-methyl-
  • Benzeneethanamine, N-ethyl-
  • Benzeneethanamine, N-propyl-

Comparison: Benzeneethanamine, N-(3-methylbutylidene)- is unique due to the presence of the 3-methylbutylidene group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the compound’s specific structure may confer unique biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-methyl-N-(2-phenylethyl)butan-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-12(2)8-10-14-11-9-13-6-4-3-5-7-13/h3-7,10,12H,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVSKYACDKKPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC=NCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30336703
Record name Benzeneethanamine, N-(3-methylbutylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92195-46-5
Record name Benzeneethanamine, N-(3-methylbutylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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